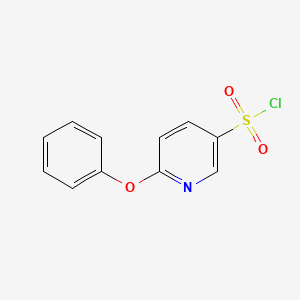

6-phenoxypyridine-3-sulfonyl Chloride

Descripción

Propiedades

IUPAC Name |

6-phenoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-7-11(13-8-10)16-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTIUBWJNYRYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380131 | |

| Record name | 6-phenoxypyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-91-4 | |

| Record name | 6-phenoxypyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenoxypyridine-3-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme

- Step 1: Diazotization of 3-aminopyridine derivative (e.g., 6-phenoxypyridine-3-amine) in acidic medium (6-10 mol/L HCl) at low temperature (0-5 °C) using sodium nitrite.

- Step 2: Formation of diazonium fluoborate salt by addition of sodium fluoroborate.

- Step 3: Sulfonyl chlorination of the diazonium salt with thionyl chloride in the presence of a catalyst such as cuprous chloride or cupric chloride to yield the sulfonyl chloride.

Reaction Conditions and Yields

| Parameter | Condition/Value |

|---|---|

| Starting material | 6-Phenoxypyridine-3-amine |

| Acid concentration | 6-10 mol/L HCl |

| Temperature (diazotization) | 0-5 °C |

| Sodium nitrite molar ratio | 1.05-1.1 equiv relative to amine |

| Sodium fluoroborate molar ratio | 1.1-1.3 equiv relative to amine |

| Catalyst | Cuprous chloride or cupric chloride |

| Sulfonyl chlorination agent | Thionyl chloride |

| Yield | Typically >90% (based on analogous pyridine-3-sulfonyl chloride synthesis) |

Advantages and Notes

- The low temperature minimizes side reactions and decomposition of intermediates.

- The diazonium fluoborate salt is sensitive and requires careful handling.

- The method is suitable for scale-up due to high yield and relatively mild conditions.

- Purification involves filtration and drying of the intermediate diazonium salt before chlorination.

- Method 2: Chlorination of Pyridine-3-Sulfonic Acid Derivatives Using Phosphorus Pentachloride

This method involves direct chlorination of the sulfonic acid precursor to the sulfonyl chloride.

Reaction Scheme

- Step 1: React 6-phenoxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) under controlled temperature (100-140 °C).

- Step 2: Distillation under reduced pressure to purify 6-phenoxypyridine-3-sulfonyl chloride.

Reaction Conditions and Optimization

| Parameter | Condition/Value |

|---|---|

| Starting material | 6-Phenoxypyridine-3-sulfonic acid |

| Phosphorus pentachloride ratio | Less than 1 molar equivalent (0.3-0.6 equiv preferred) |

| Reaction temperature | 110-130 °C |

| Distillation pressure | 0.2-4.5 kPa (stepwise) |

| Distillation temperature | 88-98 °C (fractional) |

| Yield | Up to 90% (reported for pyridine-3-sulfonyl chloride) |

Advantages and Notes

- Using less than stoichiometric PCl5 reduces by-product formation such as 5-chloropyridine-3-sulfonyl chloride.

- Stepwise addition and recovery of unreacted sulfonic acid improve purity and yield.

- Distillation under reduced pressure avoids thermal degradation.

- The method is industrially viable and scalable.

| Feature | Diazotization Route | PCl5 Chlorination Route |

|---|---|---|

| Starting Material | 6-Phenoxypyridine-3-amine | 6-Phenoxypyridine-3-sulfonic acid |

| Reaction Temperature | 0-5 °C (diazotization), room temp (chlorination) | 110-130 °C |

| Reagents | Sodium nitrite, sodium fluoroborate, thionyl chloride, catalyst | Phosphorus pentachloride |

| Yield | >90% | Up to 90% |

| By-products | Minimal if controlled | Possible 5-chloro derivative if excess PCl5 |

| Purification | Filtration and drying of intermediates | Distillation under reduced pressure |

| Scalability | Suitable for industrial scale | Suitable for industrial scale |

| Environmental Considerations | Generates less waste, mild conditions | Requires careful handling of PCl5 and by-products |

- The diazotization method, as detailed in patent CN112830892A, demonstrates high yield (95.3% for pyridine-3-sulfonyl chloride) and environmental benefits due to mild conditions and less waste generation.

- The PCl5 chlorination method, described in WO2016204096A1, emphasizes controlling reagent ratios and temperature to minimize by-products and maximize purity, achieving distillation yields around 90%.

- Both methods require careful temperature control to prevent decomposition or side reactions.

- Catalysts such as cuprous chloride improve sulfonyl chlorination efficiency in the diazotization route.

- Purification by filtration or distillation is critical to obtain high-purity this compound.

The preparation of this compound can be effectively achieved via two main synthetic routes: diazotization of aminopyridine derivatives followed by sulfonyl chlorination, and direct chlorination of sulfonic acid derivatives using phosphorus pentachloride. Both methods offer high yields and scalability, with the diazotization route providing milder conditions and environmental advantages, while the PCl5 method offers straightforward chlorination with careful reagent control. Selection of the method depends on available starting materials, desired purity, and production scale.

Análisis De Reacciones Químicas

Types of Reactions

6-Phenoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

6-Phenoxypyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 6-phenoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives, respectively .

Comparación Con Compuestos Similares

Comparison with Similar Pyridine-Based Sulfonyl Chlorides

To contextualize the properties and applications of 6-phenoxypyridine-3-sulfonyl chloride, we compare it with structurally analogous sulfonyl chlorides (Table 1).

Table 1: Comparative Analysis of Pyridine-3-Sulfonyl Chloride Derivatives

Key Findings from the Comparison:

Substituent Effects on Reactivity: The phenoxy group in this compound donates electron density via resonance, increasing the electrophilicity of the sulfonyl chloride moiety compared to electron-withdrawing substituents (e.g., Cl, F) in analogs like 6-chloro-2-fluoropyridine-3-sulfonyl chloride . Steric hindrance from substituents (e.g., methyl in 6-chloro-5-methylpyridine-3-sulfonyl chloride) slows reaction kinetics in nucleophilic substitutions .

Thermal and Hydrolytic Stability: Compounds with electron-withdrawing groups (e.g., 6-chloro-2-fluoropyridine-3-sulfonyl chloride) exhibit greater hydrolytic stability but lower thermal stability compared to this compound .

Positional Isomerism :

- 2-Chloropyridine-3-sulfonyl chloride (a positional isomer) shows distinct reactivity due to altered electronic effects at the pyridine ring’s 2-position, making it less favorable for reactions requiring regioselectivity at the 3-position .

Actividad Biológica

6-Phenoxypyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C₉H₈ClN₁O₂S, is characterized by the presence of a pyridine ring substituted with a phenoxy group and a sulfonyl chloride moiety. Its reactivity and structural features make it a valuable scaffold for the synthesis of various bioactive compounds.

- Molecular Formula : C₉H₈ClN₁O₂S

- Molecular Weight : 231.68 g/mol

- CAS Number : 368869-91-4

The sulfonyl chloride functional group is known for its electrophilic nature, making it suitable for nucleophilic substitution reactions, which are critical in the synthesis of biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimalarial and anticancer research. The compound serves as a precursor for synthesizing various derivatives that demonstrate enhanced biological efficacy.

Antimalarial Activity

A study investigating the antimalarial properties of sulfonamide derivatives derived from this compound revealed promising results. The synthesized compounds were tested against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. Notably, one derivative exhibited an IC50 value of 17.5 nM against HB3 and 22.7 nM against Dd2, indicating potent antiplasmodial activity with low resistance indices (RI) compared to chloroquine (CQ) .

| Compound | IC50 (HB3) | IC50 (Dd2) | Resistance Index |

|---|---|---|---|

| Sulfonamide 3 | 17.5 nM | 22.7 nM | 0.5 - 3.6 |

| CQ | ~30 nM | 11.8 | - |

Anticancer Activity

In cancer research, derivatives of this compound have been evaluated for their inhibitory effects on specific kinases involved in cancer cell proliferation. A series of compounds synthesized from this scaffold were shown to inhibit PI3K/mTOR pathways, crucial in tumor growth and survival . For example, one derivative demonstrated an IC50 value of 0.22 nM for PI3Kα kinase inhibition and 23 nM for mTOR kinase inhibition, highlighting its potential as a dual inhibitor .

The exact mechanism of action for this compound remains to be fully elucidated; however, its reactivity as a sulfonyl chloride allows it to participate in various chemical transformations leading to biologically active derivatives. The ability to modify its structure through nucleophilic attack opens avenues for developing targeted therapies against resistant strains of pathogens and cancer cells.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds derived from this compound:

- Antimalarial Studies : A systematic investigation into different side chain modifications revealed that certain structural alterations significantly enhanced activity against resistant strains of P. falciparum .

- Cancer Therapeutics : Research into novel sulfonamide derivatives has shown that modifications can lead to improved selectivity and potency against specific cancer cell lines, paving the way for new therapeutic agents .

Q & A

Q. What are the primary applications of 6-phenoxypyridine-3-sulfonyl chloride in organic synthesis?

This compound is widely used as an electrophilic sulfonylation reagent, particularly for converting alcohols, amines, or phenols into their corresponding sulfonate esters or sulfonamides. Its phenoxy group enhances electrophilicity at the sulfonyl chloride moiety, facilitating nucleophilic substitutions. Common applications include synthesizing sulfonamide-based pharmaceuticals or agrochemical intermediates .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in a tightly sealed container under dry conditions to prevent hydrolysis. Use inert gas purging (e.g., nitrogen) during aliquoting to minimize moisture exposure. Safety precautions include wearing acid-resistant gloves and working in a fume hood due to its corrosive nature (Hazard Code C) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : Confirm molecular structure via H and C NMR, focusing on aromatic protons (δ 7.0–8.5 ppm) and sulfonyl chloride signals.

- Mass spectrometry : Validate molecular weight (269.7 g/mol) using ESI-MS or MALDI-TOF.

- HPLC : Assess purity (≥95%) with a C18 column and UV detection at 254 nm .

Q. What solvents and reaction conditions are optimal for sulfonylation reactions using this compound?

Use anhydrous aprotic solvents (e.g., dichloromethane, THF) under inert atmospheres. Reactions typically proceed at 0–25°C with a base (e.g., triethylamine) to scavenge HCl. Monitor completion via TLC or in situ IR spectroscopy for sulfonyl chloride consumption (~1350 cm S=O stretch) .

Advanced Research Questions

Q. How does the electron-withdrawing phenoxy group influence the reactivity of this compound compared to other pyridine-based sulfonyl chlorides?

The para-phenoxy group induces strong electron-withdrawing effects via resonance, increasing the electrophilicity of the sulfonyl chloride. This enhances reaction rates in nucleophilic substitutions compared to derivatives like 2-chloro-pyridine-3-sulfonyl chloride ( ). However, steric hindrance from the bulky phenoxy group may reduce reactivity in sterically crowded substrates .

Q. How can researchers resolve discrepancies in reaction yields attributed to variable purity of commercial this compound?

- Purification : Recrystallize from hexane/ethyl acetate or use column chromatography (silica gel, 10% EtOAc/hexane).

- Quality control : Pre-test batches via iodometric titration to quantify active sulfonyl chloride content.

- Alternative synthesis : Prepare the compound in-house via chlorosulfonation of 6-phenoxypyridine using ClSOH and PCl .

Q. What strategies optimize regioselectivity when using this reagent in multi-step syntheses?

- Protecting groups : Temporarily block competing nucleophilic sites (e.g., amines with Boc groups).

- Temperature control : Lower temperatures (e.g., –20°C) favor sulfonylation over side reactions like hydrolysis.

- Catalysis : Use Lewis acids (e.g., ZnCl) to direct sulfonylation to specific positions .

Q. How does this compound compare to trifluoromethyl-substituted analogs in electrophilic sulfonylation?

Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) provide stronger electron-withdrawing effects, increasing electrophilicity but reducing solubility in polar solvents. The phenoxy group offers a balance of reactivity and solubility, making it preferable for reactions requiring moderate polarity .

Q. What mechanistic insights explain unexpected byproducts in sulfonamide synthesis using this compound?

Common byproducts arise from:

- Hydrolysis : Traces of water yield sulfonic acids (mitigate with molecular sieves).

- Over-reaction : Excess reagent may sulfonylate secondary amines or hydroxyl groups (control via stoichiometry).

- Aromatic electrophilic substitution : Rare but possible at electron-rich pyridine positions (prevent with directing groups) .

Q. How can cross-contamination risks be minimized when handling multiple sulfonyl chlorides in parallel experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.